AD4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

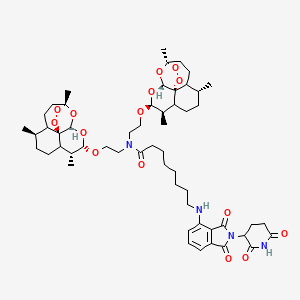

C55H78N4O15 |

|---|---|

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

8-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-N,N-bis[2-[[(1R,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethyl]octanamide |

InChI |

InChI=1S/C55H78N4O15/c1-31-16-18-38-33(3)48(67-50-54(38)36(31)22-24-52(5,69-50)71-73-54)65-29-27-58(28-30-66-49-34(4)39-19-17-32(2)37-23-25-53(6)70-51(68-49)55(37,39)74-72-53)43(61)15-10-8-7-9-11-26-56-40-14-12-13-35-44(40)47(64)59(46(35)63)41-20-21-42(60)57-45(41)62/h12-14,31-34,36-39,41,48-51,56H,7-11,15-30H2,1-6H3,(H,57,60,62)/t31-,32-,33-,34-,36?,37?,38?,39?,41?,48+,49+,50-,51-,52-,53-,54-,55-/m1/s1 |

InChI Key |

ZLJLKXURBBWTFW-RJHWUJBZSA-N |

Isomeric SMILES |

C[C@@H]1CCC2[C@H]([C@H](O[C@H]3[C@@]24C1CC[C@](O3)(OO4)C)OCCN(CCO[C@@H]5[C@@H](C6CC[C@H](C7[C@]68[C@H](O5)O[C@@](CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OCCN(CCOC5C(C6CCC(C7C68C(O5)OC(CC7)(OO8)C)C)C)C(=O)CCCCCCCNC9=CC=CC1=C9C(=O)N(C1=O)C1CCC(=O)NC1=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Part 1: AD4 as a PCLAF-Targeting PROTAC in Oncology

An In-depth Technical Guide to the Core Mechanism of Action of AD4

Due to the identifier "this compound" referring to multiple distinct therapeutic agents in development, this guide details the mechanism of action for two prominent candidates: This compound, a PCLAF degrader for oncology , and AD04™, an immunomodulator for Alzheimer's Disease .

Introduction

This compound is an artemisinin-derivative Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of the PCNA clamp-associated factor (PCLAF). PCLAF is implicated in cell cycle progression and DNA repair, making it a target of interest in oncology. By hijacking the body's natural protein disposal system, this compound aims to eliminate PCLAF from cancer cells, thereby halting their proliferation.

Core Mechanism of Action

This compound functions as a heterobifunctional molecule. One end binds to the target protein, PCLAF, while the other end recruits an E3 ubiquitin ligase. This proximity induces the E3 ligase to tag PCLAF with ubiquitin molecules, marking it for destruction by the 26S proteasome. This event-driven, catalytic process allows a single molecule of this compound to trigger the degradation of multiple PCLAF proteins. The degradation of PCLAF leads to the activation of the p21/Rb signaling axis, which plays a crucial role in cell cycle arrest.[1]

Signaling Pathway

The degradation of PCLAF by this compound initiates a signaling cascade that culminates in cell cycle arrest.

Quantitative Data

The following table summarizes the available quantitative data for the anti-tumor activity of this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 | RS4;11 | 0.6 nM | [1] |

Experimental Protocols

Determination of DC50 and Dmax for PCLAF Degradation

This protocol describes a general method for quantifying PROTAC-induced protein degradation using Western Blotting.

-

Cell Culture and Treatment:

-

Culture cancer cells (e.g., RS4;11) to logarithmic growth phase.

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Cell Lysis and Protein Quantification:

-

After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with a primary antibody against PCLAF overnight at 4°C.

-

Incubate with a loading control primary antibody (e.g., GAPDH or β-actin).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for PCLAF and the loading control.

-

Normalize the PCLAF band intensity to the loading control.

-

Plot the normalized PCLAF levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

-

Part 2: AD04™ as an Immunomodulator for Alzheimer's Disease

Introduction

AD04™ is a therapeutic candidate under investigation for the treatment of mild Alzheimer's Disease (AD). Its proposed mechanism of action deviates from traditional amyloid-beta or tau-targeting approaches. Instead, AD04™ is designed to function as an immunomodulator, aiming to reduce AD pathology by stimulating and regulating the innate immune system within the brain.

Core Mechanism of Action

The central hypothesis for AD04™'s mechanism is its ability to modulate the phenotype of microglia, the resident immune cells of the central nervous system. In preclinical models, AD04™ has been shown to shift microglia towards a more phagocytic state. This enhanced phagocytic activity is believed to improve the clearance of cellular debris, including potentially pathogenic protein aggregates, thereby reducing neuroinflammation. Furthermore, AD04™ appears to restore normal lipid metabolism within the hippocampus, a brain region critical for memory and severely affected in AD.

Signaling Pathway and Cellular Effects

AD04™ is thought to initiate a cascade of events that collectively lead to a neuroprotective environment.

Quantitative Data

Preclinical and early clinical data for AD04™ are largely qualitative at this stage. The table below summarizes the key findings.

| Finding | Model System | Outcome | Reference |

| Behavioral Improvement | Aged (24-month) C57BL/6 Mice | Improved freezing behavior in fear conditioning test | [2] |

| Microglial Modulation | Aged (24-month) C57BL/6 Mice | Shift in microglial phenotype to a phagocytic type | [2] |

| Lipid Metabolism | Aged (24-month) C57BL/6 Mice | Modulation of hippocampal proteins involved in lipid metabolism | [2] |

| Clinical Observation | Phase 2 Study (Control Arm) | Slower decline in cognitive and quality of life measures; slower decline in hippocampal volume | [3][4] |

Experimental Protocols

Fear Conditioning Test for Memory Assessment in Mice

This protocol describes a standard method for assessing fear-associated learning and memory.

-

Apparatus:

-

A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker to deliver an auditory cue (conditioned stimulus, CS), and a video camera to record behavior.

-

-

Procedure:

-

Day 1: Conditioning:

-

Place a mouse in the conditioning chamber and allow it to acclimate for a baseline period (e.g., 2-3 minutes).

-

Present the CS (e.g., a tone of a specific frequency and decibel level) for a set duration (e.g., 30 seconds).

-

In the final seconds of the CS, deliver a mild, brief foot shock (unconditioned stimulus, US; e.g., 0.5 mA for 2 seconds).

-

Repeat the CS-US pairing for a set number of trials, separated by an inter-trial interval.

-

-

Day 2: Contextual Fear Memory Test:

-

Place the mouse back into the same conditioning chamber (the context) without presenting the CS or US.

-

Record the mouse's behavior for a set period (e.g., 5 minutes).

-

-

Day 3: Cued Fear Memory Test:

-

Place the mouse in a novel chamber with different visual, tactile, and olfactory cues to minimize contextual fear.

-

After a baseline period, present the CS (the tone) without the US.

-

Record the mouse's behavior during the CS presentation.

-

-

-

Data Analysis:

-

Analyze the video recordings to quantify "freezing" behavior (complete immobility except for respiration), which is a measure of fear.

-

Calculate the percentage of time spent freezing during the contextual and cued tests.

-

Compare the freezing percentages between the AD04™-treated group and a control group (e.g., PBS-injected).

-

Proteomic Analysis of Mouse Hippocampus

This protocol outlines a general workflow for quantitative proteomics.

-

Sample Preparation:

-

Following the final behavioral test, euthanize the mice and rapidly dissect the hippocampi.

-

Flash-freeze the tissue in liquid nitrogen and store at -80°C.

-

Homogenize the hippocampal tissue in a lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteins.

-

-

Protein Digestion and Peptide Labeling:

-

Quantify the protein concentration in each sample.

-

Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

For quantitative analysis, label the peptides from each sample with isobaric tags (e.g., Tandem Mass Tags, TMT).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Combine the labeled peptide samples.

-

Separate the peptides by reverse-phase liquid chromatography.

-

Analyze the eluting peptides using a high-resolution mass spectrometer. The MS1 scan measures the mass-to-charge ratio of the intact peptides, and the MS2 scan fragments the peptides and measures the reporter ion intensities for quantification.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against a protein database to identify the peptides and their corresponding proteins.

-

Quantify the relative abundance of each protein across the different samples based on the reporter ion intensities.

-

Perform statistical analysis to identify proteins that are significantly up- or down-regulated in the AD04™-treated group compared to the control group.

-

Use bioinformatics tools to perform pathway and gene ontology analysis on the differentially expressed proteins to identify modulated biological processes, such as lipid metabolism.

-

References

An In-depth Technical Guide to the Discovery and Synthesis of the BACE1 Inhibitor AD4 (Verubecestat/MK-8931)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain.[1] The amyloid cascade hypothesis posits that the production and aggregation of Aβ peptides are central to the pathophysiology of AD. A key enzyme in the generation of Aβ is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), an aspartyl protease that catalyzes the initial and rate-limiting step in the amyloidogenic processing of the amyloid precursor protein (APP).[2][3] Inhibition of BACE1 is therefore a primary therapeutic strategy for reducing Aβ production and potentially slowing the progression of Alzheimer's disease.[3]

This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical/clinical evaluation of the BACE1 inhibitor Verubecestat (MK-8931), herein referred to as AD4 for illustrative purposes. Verubecestat is a potent, selective, and structurally unique 3-imino-1,2,4-thiadiazinane 1,1-dioxide derivative that has undergone extensive clinical evaluation.[4][5]

Signaling Pathway and Mechanism of Action

This compound is a direct inhibitor of the BACE1 enzyme. In the amyloidogenic pathway, BACE1 cleaves APP to produce a soluble N-terminal fragment (sAPPβ) and a membrane-bound C-terminal fragment (C99). The C99 fragment is subsequently cleaved by the γ-secretase complex to generate Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. This compound binds to the active site of BACE1, preventing the initial cleavage of APP and thereby reducing the production of all downstream Aβ species.[4]

Data Presentation

The following table summarizes the in vitro inhibitory activity of this compound against BACE1 and related proteases, demonstrating its high potency and selectivity.

| Target Enzyme | Assay Type | IC50 (nM) | Ki (nM) | Reference |

| BACE1 | FRET-based enzymatic assay | 3.3 - 4.9 | 1.7 - 2.5 | [6] |

| BACE2 | FRET-based enzymatic assay | ~2x higher than BACE1 | - | [5] |

| Cathepsin D | Enzymatic assay | 130 | - | [6] |

| Cathepsin E | Enzymatic assay | 29 | - | [6] |

| Pepsin | Enzymatic assay | 140 | - | [6] |

The tables below present key outcomes from two major Phase 3 clinical trials of Verubecestat: EPOCH (in mild-to-moderate AD) and APECS (in prodromal AD).

EPOCH Trial: Change from Baseline at Week 78 (Mild-to-Moderate AD)

| Outcome Measure | Placebo (n=653) | This compound 12 mg (n=653) | This compound 40 mg (n=652) | P-value vs. Placebo |

| ADAS-cog Score | 7.7 | 7.9 | 8.0 | 0.63 (12mg), 0.46 (40mg) |

| ADCS-ADL Score | -10.9 | -10.8 | -10.8 | 0.88 (12mg), 0.88 (40mg) |

Higher scores on ADAS-cog indicate worse dementia. Lower scores on ADCS-ADL indicate worse function. The trial was terminated for futility as no significant difference was observed.[7]

APECS Trial: Change from Baseline at Week 104 (Prodromal AD)

| Outcome Measure | Placebo (n=485) | This compound 12 mg (n=485) | This compound 40 mg (n=484) | P-value vs. Placebo |

| CDR-SB Score | 1.58 | 1.65 | 2.02 | 0.67 (12mg), 0.01 (40mg) |

| Progression to Dementia | 19.3 | 24.5 | 25.5 | - |

Higher scores on CDR-SB indicate worse cognition and daily function. The rate of progression to dementia is expressed as events per 100 patient-years. The trial was terminated due to a lack of efficacy and some measures suggesting a worse outcome in the treatment groups.[8]

| Adverse Event | Placebo | This compound 12 mg | This compound 40 mg |

| Rash | 2% | 4% | 7% |

| Sleep Disturbances | 3% | 5% | 6% |

| Weight Loss | 1% | 2% | 3% |

| Cough | 4% | 6% | 7% |

Adverse events were more common in the Verubecestat groups compared to placebo.[9]

Experimental Protocols

This protocol outlines a typical cell-based assay to determine the IC50 of a test compound like this compound.

-

Cell Culture:

-

Culture HEK293 cells stably overexpressing human APP (HEK293-APP) in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

-

Compound Treatment:

-

Plate HEK293-APP cells in 96-well plates at a density of 5 x 10^4 cells/well and allow to adhere overnight.

-

Prepare serial dilutions of this compound (or test compound) in assay medium (e.g., Opti-MEM). A typical concentration range would be from 1 nM to 10 µM.

-

Remove the culture medium and add the compound dilutions to the cells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

-

Incubate for 24 hours at 37°C.

-

-

Aβ Quantification (ELISA):

-

Collect the conditioned medium from each well.

-

Quantify the levels of Aβ40 and Aβ42 in the medium using commercially available sandwich ELISA kits, following the manufacturer's instructions.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of Aβ inhibition against the logarithm of the compound concentration.

-

Calculate the IC50 value using non-linear regression analysis (e.g., sigmoidal dose-response).

-

The synthesis of Verubecestat has evolved to improve efficiency. The second-generation route is highlighted here, which avoids the preparation of a functionalized aniline (B41778) intermediate.[10]

-

Diastereoselective Mannich-Type Addition:

-

A diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine is performed. This step establishes a key stereocenter in the molecule.

-

-

Copper-Catalyzed C-N Coupling:

-

The product from the previous step undergoes a copper-catalyzed C-N coupling reaction. This replaces a less efficient amide coupling used in the first-generation synthesis.[10]

-

-

Late-Stage Guanidinylation:

-

A late-stage guanidinylation reaction is carried out to form the characteristic iminothiadiazine dioxide core of Verubecestat.[11]

-

-

Final Amide Coupling:

-

The final step involves the coupling of the iminothiadiazine dioxide core with a fluorinated pyridine (B92270) carboxylic acid derivative to yield the final product, this compound (Verubecestat).

-

Conclusion

This compound (Verubecestat) is a potent and selective BACE1 inhibitor that effectively reduces Aβ levels in both preclinical models and human subjects.[12] The discovery and development of this compound represent a significant scientific achievement in targeting a key enzyme in the pathophysiology of Alzheimer's disease. However, despite robust target engagement, large-scale Phase 3 clinical trials in patients with prodromal and mild-to-moderate AD were terminated due to a lack of clinical efficacy and some evidence of cognitive worsening.[13] These outcomes highlight the complexities of Alzheimer's disease and suggest that inhibiting BACE1 at these later stages of the disease may not be a viable therapeutic strategy. The data and methodologies presented in this guide serve as a valuable resource for researchers in the ongoing effort to develop effective disease-modifying therapies for Alzheimer's disease.

References

- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 2. Frontiers | β-Amyloid: The Key Peptide in the Pathogenesis of Alzheimer’s Disease [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of the 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide Derivative Verubecestat (MK-8931)-A β-Site Amyloid Precursor Protein Cleaving Enzyme 1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fmda.org [fmda.org]

- 8. Randomized Trial of Verubecestat for Prodromal Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 2minutemedicine.com [2minutemedicine.com]

- 10. Synthesis of Verubecestat, a BACE1 Inhibitor for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Next Generation Synthesis of BACE1 Inhibitor Verubecestat (MK-8931) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Verubecestat | ALZFORUM [alzforum.org]

- 13. blogs.the-hospitalist.org [blogs.the-hospitalist.org]

The Neuroprotective Agent AD4 (N-Acetylcysteine Amide): A Technical Guide

An In-depth Examination of its Molecular Structure, Properties, and Therapeutic Potential for Researchers, Scientists, and Drug Development Professionals.

Introduction

AD4, also known as N-Acetylcysteine Amide (NACA), is a novel thiol-containing antioxidant and a derivative of N-acetylcysteine (NAC). Engineered for enhanced lipophilicity, this compound exhibits superior bioavailability and permeability across the blood-brain barrier compared to its parent compound, NAC.[1] This key modification allows for more effective delivery to the central nervous system, making this compound a promising therapeutic candidate for a range of neurological disorders underpinned by oxidative stress and neuroinflammation. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and biological activities of this compound, with a focus on its neuroprotective mechanisms.

Molecular Structure and Physicochemical Properties

This compound is the amide derivative of N-acetylcysteine. The replacement of the carboxylic acid group with an amide moiety neutralizes the negative charge at physiological pH, thereby increasing its lipophilicity and ability to permeate cell membranes.[1]

| Property | Data |

| Systematic Name | (2R)-2-(acetylamino)-3-sulfanylpropanamide |

| Synonyms | N-Acetylcysteine Amide, NACA |

| Molecular Formula | C₅H₁₀N₂O₂S |

| Molecular Weight | 162.21 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in water |

| InChI Key | UJCHIZDEQZMODR-BYPYZUCNSA-N |

| SMILES | CC(=O)N--INVALID-LINK--C(N)=O |

| Antioxidant Activity | Possesses higher 2,2-diphenyl-1-picryl-hydrazyl (DPPH) radical scavenging ability and reducing power than NAC at all concentrations tested.[2] At higher concentrations, it shows greater hydrogen peroxide (H₂O₂) scavenging capacity than NAC.[2] Exhibits a 55% higher ability to prevent β-carotene bleaching compared to control.[2] Its metal-chelating activity is more than 50% of EDTA.[2] |

| Bioavailability | The glutathione (B108866) (GSH)-replenishing capacity is three to four-fold higher after administration of NACA compared to NAC.[3] |

Mechanism of Action and Signaling Pathways

The primary neuroprotective mechanism of this compound is attributed to its potent antioxidant and anti-inflammatory properties. This compound readily crosses cell membranes to replenish intracellular glutathione (GSH), a critical endogenous antioxidant.[4][5][6] This is achieved through a thiol-disulfide exchange with oxidized glutathione (GSSG), effectively restoring the cellular redox balance.[4][5][6][7] By bolstering GSH levels, this compound mitigates oxidative stress, inhibits lipid peroxidation, and scavenges reactive oxygen species (ROS).[1] Furthermore, this compound has been shown to suppress neuroinflammation by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-κB.[1]

References

- 1. mdpi.com [mdpi.com]

- 2. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-acetylcysteine amide, a novel cell-permeating thiol, restores cellular glutathione and protects human red blood cells from oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. cris.huji.ac.il [cris.huji.ac.il]

- 7. N-acetylcysteine Amide this compound/NACA and Thioredoxin Mimetic Peptides Inhibit Platelet Aggregation and Protect against Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: In Vitro Biological Targets of AD4

For Researchers, Scientists, and Drug Development Professionals

Core Topic: AD4, an Artemisinin-Derived PROTAC for Targeted PCLAF Degradation

This technical guide provides a comprehensive overview of the in vitro biological targets and mechanism of action of this compound, a novel artemisinin-derived Proteolysis Targeting Chimera (PROTAC). This compound has been identified as a potent and effective degrader of the PCNA clamp associated factor (PCLAF), leading to antitumor activity. This document details the quantitative data, experimental protocols, and signaling pathways associated with this compound's function.

Quantitative Data Summary

The efficacy of this compound has been quantified through various in vitro assays, primarily in the RS4;11 human B-cell precursor leukemia cell line. The key performance metrics are summarized below for clear comparison.

| Parameter | Cell Line | Value | Description | Reference |

| IC₅₀ (Anti-proliferative Activity) | RS4;11 | 0.6 nM | Concentration of this compound that inhibits cell growth by 50%. | [1] |

| DC₅₀ (PCLAF Degradation) | RS4;11 | Not explicitly stated in abstract; requires full text. | Concentration of this compound that induces 50% degradation of PCLAF protein. | |

| Dₘₐₓ (PCLAF Degradation) | RS4;11 | Not explicitly stated in abstract; requires full text. | Maximum percentage of PCLAF protein degradation achieved with this compound. | |

| Parent Compound IC₅₀ (SM1044) | RS4;11 | ~7.2 nM (calculated from 12-fold improvement) | Anti-proliferative activity of the parent artemisinin (B1665778) derivative. | [1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound is a heterobifunctional molecule designed to induce the selective degradation of PCLAF. It functions by forming a ternary complex, bringing together the PCLAF protein and an E3 ubiquitin ligase. This proximity facilitates the tagging of PCLAF with ubiquitin, marking it for destruction by the cell's proteasome. The degradation of PCLAF disrupts downstream signaling, leading to cell cycle arrest and antitumor effects.

Caption: Mechanism of action of the this compound PROTAC, leading to PCLAF degradation.

Downstream Signaling Pathway: Activation of the p21/Rb Axis

The degradation of PCLAF by this compound has a significant impact on cell cycle regulation. PCLAF is known to be involved in cell proliferation and DNA repair. Its removal leads to the activation of the p21/Rb signaling axis, a critical pathway for tumor suppression. This activation results in cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[1]

References

An In-depth Technical Guide to the Early Research and Discovery of AD4, a PCLAF-Targeting PROTAC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the foundational preclinical research and discovery of AD4, a novel Proteolysis Targeting Chimera (PROTAC). This compound is an artemisinin (B1665778) derivative designed to induce the targeted degradation of the PCNA Clamp Associated Factor (PCLAF), a protein implicated in the progression of various cancers. By hijacking the ubiquitin-proteasome system, this compound demonstrates potent anti-proliferative activity in cancer cell lines and efficacy in in vivo models. This guide provides a detailed overview of its mechanism of action, key quantitative data from early studies, comprehensive experimental protocols, and visualizations of the underlying biological and experimental frameworks.

Introduction and Rationale

Artemisinin and its derivatives have long been studied for their therapeutic potential beyond anti-malarial applications, including anti-cancer effects. However, their efficacy and precise mechanisms of action in oncology have often been unclear or limited. The development of PROTAC technology, which utilizes a heterobifunctional molecule to link a target protein to an E3 ubiquitin ligase for subsequent degradation, offers a novel strategy to enhance the potency and elucidate the targets of natural products.

The compound this compound was developed as an artemisinin-derived PROTAC to identify its direct cellular targets and improve its anti-cancer activity. Through proteomics and subsequent validation, PCLAF (also known as KIAA0101) was identified as a primary target of this compound. PCLAF plays a crucial role in DNA replication and repair by interacting with Proliferating Cell Nuclear Antigen (PCNA). Its overexpression is associated with poor prognosis in numerous cancers, making it a compelling target for therapeutic intervention. This compound was designed to selectively induce the degradation of PCLAF, thereby disrupting the cell cycle and inhibiting tumor growth.

Quantitative Data Summary

The early preclinical evaluation of this compound yielded significant quantitative data regarding its potency and efficacy. These findings are summarized below for clear comparison.

Table 1: In Vitro Activity of this compound in RS4;11 Cells

| Parameter | Parent Compound (SM1044) | This compound Compound | Unit |

| IC₅₀ (Anti-proliferative) | >1000 | 50.6 | nM |

| DC₅₀ (PCLAF Degradation) | No Degradation | ~25 | nM |

| Dₘₐₓ (PCLAF Degradation) | Not Applicable | >90 | % |

IC₅₀: Half-maximal inhibitory concentration. DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation percentage.

Table 2: In Vivo Efficacy of this compound in RS4;11 Xenograft Model

| Treatment Group | Dosage & Schedule | Tumor Growth Inhibition (TGI) | Survival Outcome |

| Vehicle Control | N/A | 0% | - |

| This compound | 15 mg/kg, i.p., daily | Significant Inhibition (p < 0.01) | Significantly Prolonged Survival |

Data synthesized from the primary discovery publication by Li Y, et al. (2023)[1].

Mechanism of Action & Signaling Pathway

This compound functions by acting as a molecular bridge between PCLAF and an E3 ubiquitin ligase. While the specific E3 ligase recruited by the artemisinin warhead is a subject of ongoing investigation, the process results in the polyubiquitination of PCLAF. This marks PCLAF for recognition and subsequent degradation by the 26S proteasome.

The degradation of PCLAF disrupts its normal function in cell cycle regulation. Specifically, the loss of PCLAF leads to the activation of the p21/Rb signaling axis, a critical pathway that controls the G1/S phase transition. This activation results in cell cycle arrest and a potent anti-proliferative effect in cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of initial findings. The following protocols are based on the procedures described in the primary discovery study of this compound.

Cell Proliferation Assay (IC₅₀ Determination)

-

Cell Seeding: Seed RS4;11 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).

-

Compound Treatment: Prepare serial dilutions of this compound and the parent compound (SM1044) in DMSO, then further dilute in culture medium. The final DMSO concentration should not exceed 0.1%. Add the compounds to the wells and incubate for 72 hours at 37°C and 5% CO₂.

-

Viability Assessment: Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to vehicle-treated control wells (100% viability). Calculate IC₅₀ values by fitting the data to a four-parameter variable slope dose-response curve using GraphPad Prism or similar software.

Western Blot for Protein Degradation (DC₅₀ and Dₘₐₓ)

-

Cell Treatment: Seed RS4;11 cells in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay kit.

-

SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody against PCLAF (e.g., rabbit anti-PCLAF, 1:1000 dilution) overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., mouse anti-GAPDH, 1:5000 dilution).

-

Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.

-

-

Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using ImageJ or similar software. Normalize PCLAF band intensity to the loading control. Calculate DC₅₀ and Dₘₐₓ values relative to the vehicle-treated control.

In Vivo Xenograft Study

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Tumor Implantation: Subcutaneously implant RS4;11 cells (e.g., 5 x 10⁶ cells) into the flank of each mouse.

-

Treatment Initiation: When tumors reach a palpable volume (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

-

Compound Administration: Administer this compound intraperitoneally (i.p.) at a specified dose (e.g., 15 mg/kg) daily. The vehicle control group receives the same volume of the vehicle solution.

-

Monitoring: Measure tumor volume (using calipers) and body weight 2-3 times per week. Monitor animal health daily.

-

Study Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or as defined by the study protocol. Tissues can be collected for pharmacodynamic analysis (e.g., Western blot for PCLAF levels in tumor tissue).

-

Data Analysis: Calculate Tumor Growth Inhibition (TGI) and analyze survival data using the Kaplan-Meier method.

Logical Framework for Discovery

The discovery of this compound followed a logical progression from repurposing a natural product to identifying a novel therapeutic target and validating a lead compound. This framework highlights the power of using PROTAC technology not only as a therapeutic modality but also as a tool for target deconvolution.

Conclusion and Future Directions

The early research on this compound successfully demonstrates the utility of the PROTAC platform for drug repurposing and target discovery. This compound is a potent and selective degrader of PCLAF, exhibiting significant anti-cancer activity in preclinical models. The data presented provides a strong rationale for its further development. Future work should focus on optimizing the pharmacokinetic properties of this compound, confirming the specific E3 ligase recruited, and exploring its efficacy across a broader range of PCLAF-dependent cancers. This foundational research establishes PCLAF as a druggable oncology target and positions this compound as a promising lead candidate for clinical investigation.

References

Section 1: AD04 for Alcohol Use Disorder (Adial Pharmaceuticals)

An In-depth Technical Guide on the Safety and Toxicity Profile of AD04

This technical guide provides a comprehensive overview of the safety and toxicity profile of investigational drugs designated as AD04. It is intended for researchers, scientists, and drug development professionals. The term "AD04" is currently associated with two distinct therapeutic candidates in clinical development: a low-dose oral formulation of ondansetron (B39145) for the treatment of Alcohol Use Disorder (AUD), and a subcutaneous injectable formulation of aluminum hydroxide (B78521) for the treatment of Alzheimer's Disease (AD). This guide will address the safety and toxicity of both entities separately.

Overview and Mechanism of Action

AD04, developed by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder. The active pharmaceutical ingredient is ondansetron, a selective serotonin-3 (5-HT3) receptor antagonist, administered as a low-dose (0.33 mg) oral tablet taken twice daily[1]. The therapeutic approach is based on the finding that individuals with specific genetic variations in the 5-HT3 receptor may experience a significant reduction in alcohol craving and consumption when treated with AD04[1][2].

The proposed mechanism of action involves the modulation of the mesolimbic dopamine (B1211576) system, a key component of the brain's reward pathway. Alcohol consumption increases dopamine release in this system, leading to feelings of pleasure and reinforcement. Serotonin (5-HT) plays a role in modulating this dopamine release, in part through the 5-HT3 receptor. By blocking the 5-HT3 receptor, ondansetron is thought to attenuate the dopamine release associated with alcohol consumption, thereby reducing the rewarding effects and the craving for alcohol[3][4].

Preclinical Safety and Toxicity

A comprehensive preclinical safety evaluation of ondansetron has been conducted, including single-dose, repeat-dose, genotoxicity, carcinogenicity, and reproductive toxicity studies[5].

Preclinical studies in rats and dogs have shown that ondansetron has a good safety profile, with no end-organ toxicity observed at doses 30 to 100 times those used in humans[6]. At near-lethal doses, central nervous system effects such as subdued activity, ataxia, and convulsions were observed[6].

| Study Type | Species | Route | Parameter | Value | Reference |

| Acute Toxicity | Rat | Oral | LD50 | 95 mg/kg | [7] |

| Dog | Oral | LD50 | > 45 mg/kg | [8] | |

| Repeat-Dose | Rat | Oral | NOAEL | 1 mg/kg/day (18 months) | [8] |

Experimental Protocols Summary:

-

Acute Toxicity: Studies typically involve the administration of a single high dose of the test substance to rodents (e.g., rats, mice) via oral and intravenous routes. Animals are observed for a period (e.g., 14 days) for signs of toxicity and mortality to determine the median lethal dose (LD50).

-

Repeat-Dose Toxicity: These studies involve daily administration of the test substance to two species (one rodent, one non-rodent, e.g., rat and dog) for a specified duration (e.g., 28 days, 90 days, 6 months). A range of dose levels are used to identify a No-Observed-Adverse-Effect-Level (NOAEL). Endpoints include clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues.

Ondansetron was not found to be mutagenic in a standard battery of genotoxicity tests[9].

| Assay Type | System | Result | Reference |

| Bacterial Reverse Mutation | S. typhimurium (Ames test) | Negative | [9] |

| Gene Conversion | S. cerevisiae | Negative | [9] |

| Forward Mutation | Chinese Hamster Ovary cells | Negative | [9] |

| Chromosomal Aberration | Human lymphocytes | Negative | [9] |

| In vivo Micronucleus Test | Mouse | Negative | [9] |

Experimental Protocols Summary:

-

Ames Test: This assay uses various strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to test for point mutations caused by the test substance, with and without metabolic activation.

-

In vivo Micronucleus Test: Rodents are treated with the test substance, and their bone marrow or peripheral blood is examined for the presence of micronuclei in erythrocytes, which are indicative of chromosomal damage.

Long-term carcinogenicity studies in rats and mice showed no evidence of carcinogenic potential[9].

| Species | Duration | Doses | Result | Reference |

| Rat | 2 years | Up to 10 mg/kg/day (oral) | Not carcinogenic | [9] |

| Mouse | 2 years | Up to 30 mg/kg/day (oral) | Not carcinogenic | [9] |

Experimental Protocols Summary:

-

Carcinogenicity Studies: These are long-term studies (typically 2 years in rodents) where animals are administered daily doses of the test substance. The primary endpoint is the incidence of tumors in treated versus control groups.

Reproduction studies in rats and rabbits have not revealed evidence of impaired fertility or harm to the fetus due to ondansetron[9][10].

| Study Type | Species | Doses | Findings | Reference |

| Fertility | Rat | Up to 15 mg/kg/day (oral) | No effect on fertility or general reproductive performance | [9] |

| Embryo-fetal Development | Rat | Up to 15 mg/kg/day (oral) | No evidence of harm to the fetus | [11] |

| Embryo-fetal Development | Rabbit | Up to 30 mg/kg/day (oral) | No significant effects on maternal animals or offspring development | [11] |

| Pre- and Postnatal | Rat | Up to 15 mg/kg/day (oral) | No effects on pre- and postnatal development of offspring | [11] |

Experimental Protocols Summary:

-

Fertility and Early Embryonic Development: Male and female rats are dosed before and during mating and through early gestation to assess effects on reproductive function.

-

Embryo-fetal Development: Pregnant animals are dosed during the period of organogenesis, and fetuses are examined for visceral and skeletal abnormalities.

-

Pre- and Postnatal Development: Pregnant and lactating rats are dosed from late gestation through weaning to assess effects on the development of the offspring.

Clinical Safety Profile

The clinical safety of AD04 for AUD was evaluated in the ONWARD™ Phase 3 trial, a multicenter, randomized, double-blind, placebo-controlled study[12]. The trial demonstrated that AD04 has a safety and tolerability profile that is comparable to placebo[13][14].

Adverse Events in the ONWARD™ Phase 3 Trial

| Adverse Event | AD04 Group (%) | Placebo Group (%) | Reference |

| Headache | 12 | 11 | [13] |

| Insomnia | 7 | 3 | [13] |

| Blood Magnesium Decreased | 6 | 5 | [13] |

| Fatigue | 6 | 3 | [13] |

| Cardiac Disorders (Overall) | 4 | 7 | [13] |

No serious adverse events were determined to be related to AD04 treatment, and more serious adverse events were reported in the placebo group[13].

Clinical Trial Protocol for Safety Monitoring:

The ONWARD trial was a 24-week study where patients were genetically screened prior to enrollment. Safety and tolerability were evaluated through the monitoring and recording of all adverse events, serious adverse events, and changes in clinical laboratory parameters, vital signs, and electrocardiograms (ECGs)[12].

Section 2: AD04 for Alzheimer's Disease (ADvantage Therapeutics)

Overview and Mechanism of Action

AD04, being developed by ADvantage Therapeutics, is an injectable therapy for mild Alzheimer's Disease[15]. The active component is aluminum hydroxide (in the form of Alhydrogel™), which has a long history of use as an adjuvant in vaccines[16]. The proposed mechanism of action is as an immunomodulator that stimulates and regulates the immune system to reduce AD pathology[15]. Preclinical studies suggest that AD04 may work by inducing a shift in the phenotype of microglia, the brain's resident immune cells, towards a phagocytic state that is capable of clearing brain debris, including amyloid-beta plaques and tau tangles[16][17]. This is thought to create an anti-inflammatory environment in the brain, protecting the hippocampus from neurodegeneration[17].

Preclinical Safety and Toxicity

Preclinical studies in aged mice have shown that subcutaneous administration of AD04 modulated the production of proteins involved in lipid metabolism and affected the microglial phenotype towards a phagocytic type[16][17]. These studies also indicated a decrease in the number of inflammatory microglial cells in the hippocampus[15].

Aluminum hydroxide has been widely used as a vaccine adjuvant for decades and is generally considered to have a favorable safety profile, though it can cause local inflammatory responses at the injection site[18][19].

| Study Type | Species | Route | Findings | Reference |

| Local Tolerance | Mouse | Subcutaneous | Nanoparticle aluminum hydroxide reduced local inflammatory response compared to traditional adjuvants | [18] |

Experimental Protocols Summary:

-

Preclinical Efficacy and MoA Studies: Aged C57BL/6 mice were injected subcutaneously with AD04 or PBS. Behavioral tests (e.g., fear conditioning) were performed, and brain tissue (hippocampus) was subjected to proteomics analysis to assess changes in protein expression and cellular phenotypes[16][17].

-

Local Tolerance Studies: Animal models (e.g., mice) are administered the test substance via the intended clinical route (subcutaneous). The injection site is then examined macroscopically and histopathologically for signs of irritation, inflammation, and other local reactions.

Clinical Safety Profile

ADvantage Therapeutics has commenced a Phase 2b randomized, double-blind, placebo-controlled trial to establish the safety and efficacy of AD04 in patients with mild Alzheimer's Disease[15]. As of the creation of this document, the results of this trial have not been fully published.

In a previous Phase 2 study of a different compound, a 2mg dose of AD04 was used as a control arm and was reported to have an excellent safety profile, notably not triggering Amyloid-Related Imaging Abnormalities (ARIA-E/H), which is a common adverse event associated with some other Alzheimer's treatments[20][21].

Clinical Trial Protocol for Safety Monitoring:

The ongoing Phase 2b trial is a 12-month study. Safety will be assessed through the monitoring of adverse events, clinical laboratory tests, vital signs, and physical examinations. Specific attention will likely be paid to local injection site reactions and any potential systemic immunological effects.

Conclusion

The designation "AD04" refers to two distinct investigational drugs with different active ingredients, formulations, and therapeutic indications.

-

AD04 for Alcohol Use Disorder (low-dose oral ondansetron) has a well-established preclinical safety profile based on extensive studies of ondansetron. Clinically, in the Phase 3 ONWARD trial, it demonstrated a safety and tolerability profile comparable to placebo.

-

AD04 for Alzheimer's Disease (subcutaneous aluminum hydroxide) is in an earlier stage of clinical development. Its safety profile is supported by the long-standing use of aluminum hydroxide as a vaccine adjuvant and early clinical data suggesting it is well-tolerated. The ongoing Phase 2b trial will provide more definitive information on its safety and efficacy in the target patient population.

For both programs, continued clinical investigation will be crucial to fully characterize their long-term safety and therapeutic potential.

References

- 1. adial.com [adial.com]

- 2. Adial Pharmaceuticals Announces Positive Topline Results from the AD04-103 Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder - BioSpace [biospace.com]

- 3. adial.com [adial.com]

- 4. Low-dose ondansetron: A candidate prospective precision medicine to treat alcohol use disorder endophenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ondansetron: pre-clinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Toxicity and side effects of ondansetron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sds.edqm.eu [sds.edqm.eu]

- 8. cdn.pfizer.com [cdn.pfizer.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. adial.com [adial.com]

- 13. adial.com [adial.com]

- 14. adial.com [adial.com]

- 15. advantagetherapeutics.com [advantagetherapeutics.com]

- 16. Alzheimer's Association International Conference [alz.confex.com]

- 17. researchgate.net [researchgate.net]

- 18. Aluminum hydroxide nanoparticle adjuvants can reduce the inflammatory response more efficiently in a mouse model of allergic asthma than traditional aluminum hydroxide adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Aluminium adjuvants and adverse events in sub-cutaneous allergy immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]

- 21. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties - BioSpace [biospace.com]

Multiple Therapeutic Agents Designated as AD4

It appears that the designation "AD4" is associated with several distinct therapeutic candidates under development by different entities. To provide a focused and accurate technical guide, it is crucial to identify the specific "this compound" of interest. Below is a summary of the different therapeutic agents referred to as "this compound" in scientific and clinical literature.

Initial research has identified at least five distinct therapeutic agents or research topics associated with the term "this compound":

-

This compound (N-Acetylcysteine-Amide): A neuroprotective antioxidant.

-

AD04™ (ADvantage Therapeutics): An immunomodulator for Alzheimer's disease.

-

This compound (PROTAC): A targeted protein degrader for cancer therapy.

-

AD04 (Adial Pharmaceuticals): A treatment for Alcohol Use Disorder.

-

TRuE-AD4: The identifier for a clinical trial of Ruxolitinib (B1666119) cream for atopic dermatitis.

A brief overview of each is provided to facilitate clarification.

This compound (N-Acetylcysteine-Amide) for Neuroprotection

Overview: N-Acetylcysteine-Amide (this compound) is a novel, brain-targeted antioxidant.[1] It is a derivative of N-acetylcysteine (NAC) with an amidated C-terminus, a modification that increases its lipophilicity and ability to cross the blood-brain barrier.[2] Its primary therapeutic potential lies in mitigating neurotoxicity and oxidative stress-related damage in the central nervous system.[1][2]

Mechanism of Action: this compound exerts its neuroprotective effects through multiple mechanisms:

-

Antioxidant Properties: It directly scavenges reactive oxygen species (ROS) and restores the intracellular glutathione (B108866) (GSH) pool, a critical component of the cellular antioxidant defense system.[2]

-

Anti-inflammatory Effects: this compound has been shown to possess anti-inflammatory properties by inhibiting the activation of the MAPK apoptotic pathway and regulating the nuclear translocation of NF-kB.[2]

-

Reduction of Lipid Peroxidation: It protects against glutamate-induced cytotoxicity by inhibiting lipid peroxidation.[2]

Therapeutic Applications:

-

Organophosphorus (OP) Poisoning: this compound is being investigated as an adjuvant therapy to mitigate the secondary neurotoxicity resulting from OP poisoning.[2] In animal models of paraoxon (B1678428) (POX) intoxication, this compound treatment reduced oxidative stress, attenuated neuroinflammation, and rescued recognition memory deficits.[2]

-

Tardive Dyskinesia (TD): Preclinical studies have shown that this compound can attenuate haloperidol-induced abnormal movements in rats, a model for TD.[1] This effect is associated with its ability to reduce markers of oxidative stress in the brain.[1]

AD04™ (ADvantage Therapeutics) for Alzheimer's Disease

Overview: AD04™ is a novel therapeutic candidate being developed by ADvantage Therapeutics for the treatment of mild Alzheimer's disease (AD).[3][4] It is administered as a subcutaneous injectable therapy and is currently in Phase 2b clinical trials in Europe.[3][5]

Mechanism of Action: AD04™ is believed to function as an immunomodulator, stimulating and regulating the immune system to reduce AD pathology.[3][4][5] Its proposed mechanism is distinct from therapies that target amyloid-beta or tau proteins.[3][5] Key aspects of its mechanism include:

-

Modulation of Lipid Metabolism: Treatment with AD04™ has been shown to restore the expression of proteins involved in lipid metabolism in the hippocampus of aged mice, bringing their levels closer to those of young mice.[3] Key proteins such as ACSL1 are upregulated.[3]

-

Reduction of Neuroinflammation: Preclinical studies have indicated that AD04™ decreases the number of inflammatory microglial cells in the hippocampus of mouse models of AD.[4]

-

Improved Phagocytosis: The company suggests that AD04™ may improve phagocytosis.[3]

Clinical Development:

-

Previous trials where AD04™ was used as a control arm showed a statistically significant slower decline in cognitive and quality of life measures, as well as a slower decline in hippocampal volume as a biomarker for AD progression.[3][4][5]

-

A Phase 2b randomized, double-blind, placebo-controlled trial is currently underway to confirm the safety and efficacy of AD04™ in patients with mild AD.[5]

-

AD04™ has demonstrated an excellent safety profile in previous Phase 2 studies, notably without causing ARIA-E/H (amyloid-related imaging abnormalities), a common side effect of other Alzheimer's treatments.[3]

This compound (PROTAC) for Cancer Therapy

Overview: This this compound is an artemisinin (B1665778) derivative that functions as a Proteolysis-targeting chimera (PROTAC).[6] PROTACs are a novel class of drugs designed to harness the cell's own protein disposal system to eliminate disease-causing proteins.

Mechanism of Action: this compound specifically targets PCNA clamp associated factor (PCLAF) for degradation.[6][7] By inducing the degradation of PCLAF, this compound activates the p21/Rb axis, which plays a crucial role in cell cycle regulation.[6] This activation ultimately leads to anti-tumor activity.[6]

Therapeutic Applications:

-

Oncology: this compound has shown efficacy in degrading PCLAF in RS4;11 cells (a human B-cell precursor leukemia cell line) with a very low IC50 of 0.6 nM.[6] In vivo studies in NOD/SCID mice transplanted with RS4;11 cells demonstrated that this compound prolonged survival.[6]

AD04 (Adial Pharmaceuticals) for Alcohol Use Disorder

Overview: AD04, under development by Adial Pharmaceuticals, is a genetically targeted therapeutic agent for the treatment of Alcohol Use Disorder (AUD).[8] It is an oral formulation of ondansetron (B39145) administered at a dose of 0.33 mg twice daily.[8]

Mechanism of Action: AD04 acts on the serotonin-3 (5-HT3) receptor pathway and is thought to reduce the craving for alcohol.[8] This mechanism is distinct from, but complementary to, other approved therapies for AUD.[8]

TRuE-AD4 Clinical Trial for Atopic Dermatitis

Overview: TRuE-AD4 is the identifier for a Phase 3b clinical trial, not a compound itself.[9] The trial is designed to evaluate the efficacy and safety of ruxolitinib cream 1.5% (Opzelura®) in adults with moderate atopic dermatitis (AD).[9]

Therapeutic Agent: The therapeutic agent in this trial is Ruxolitinib cream , a topical JAK inhibitor.

Study Details:

-

Title: A Phase 3b, Double-Blind, Multicenter, Randomized, Vehicle-Controlled, Efficacy, and Safety Study of Ruxolitinib Cream in Adults With Moderate Atopic Dermatitis.[9]

-

Population: Adults with moderate AD who have had an inadequate response to, or are intolerant of, topical corticosteroids (TCS) and topical calcineurin inhibitors (TCIs).[9][10]

-

Endpoints: The co-primary endpoints are the achievement of a ≥75% improvement in the Eczema Area and Severity Index (EASI75) and Investigator's Global Assessment Treatment Success (IGA-TS) at Week 8.[10]

-

Results: The trial met its co-primary endpoints, with a significantly higher proportion of patients treated with ruxolitinib cream achieving EASI75 and IGA-TS compared to the vehicle control.[10][11] The treatment also demonstrated rapid improvement in itch.[11]

To proceed with generating the in-depth technical guide, please specify which of the above "this compound" entities is the subject of your interest.

References

- 1. A novel brain-targeted antioxidant (this compound) attenuates haloperidol-induced abnormal movement in rats: implications for tardive dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. biospace.com [biospace.com]

- 4. ADvantage Therapeutics Secures Approvals for Clinical Trial of AD04™ in Alzheimer’s Disease Treatment in Poland, Bulgaria, and Slovakia - BioSpace [biospace.com]

- 5. advantagetherapeutics.com [advantagetherapeutics.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. AD-4 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 8. Adial Pharmaceuticals Announces Positive Clinical Study Results from the AD04-103 Pharmacokinetics Study of AD04 for the Treatment of Alcohol Use Disorder | Nasdaq [nasdaq.com]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. dermatologytimes.com [dermatologytimes.com]

- 11. Incyte reports Phase IIIb data of ruxolitinib for atopic dermatitis [clinicaltrialsarena.com]

The Multifaceted "AD4": A Technical Guide for Researchers

The designation "AD4" is applied to at least two distinct chemical entities of significant interest to the scientific community, particularly in the fields of drug development and molecular biology. This technical guide provides an in-depth overview of a neuroprotective agent, N-acetylcysteine amide (also referred to as this compound or NACA), and a targeted protein degrader, the PROTAC this compound. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the chemical data, mechanisms of action, and experimental protocols associated with these compounds.

Section 1: this compound as a Neuroprotective Agent (N-Acetylcysteine Amide)

N-acetylcysteine amide (NACA), also designated as this compound, is a derivative of N-acetylcysteine (NAC) with enhanced bioavailability and blood-brain barrier permeability.[1] Its primary therapeutic potential lies in its antioxidant and anti-inflammatory properties, making it a compound of interest for neurodegenerative diseases and other conditions mediated by oxidative stress.[2][3]

Chemical Data

The key chemical identifiers and properties of N-acetylcysteine amide are summarized in the table below.

| Identifier | Value | Reference |

| CAS Number | 38520-57-9 | [1][4] |

| IUPAC Name | (2R)-2-Acetamido-3-sulfanylpropanamide | [1] |

| Molecular Formula | C5H10N2O2S | [1][4] |

| Molecular Weight | 162.21 g/mol | [1][4] |

| Synonyms | NACA, N-Acetyl-L-cysteinamide | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms, primarily centered on combating oxidative stress and inflammation.[2] A key action is the replenishment of intracellular glutathione (B108866) (GSH), a critical antioxidant.[5][6] this compound readily crosses cell membranes and can reduce oxidized glutathione disulfide (GSSG) back to GSH.[3][6] Furthermore, it can directly scavenge reactive oxygen species (ROS).[2][5]

This compound also demonstrates anti-inflammatory activity by modulating the activation of nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response.[3][7] The signaling pathway involves the inhibition of ROS-mediated activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines.[2][8]

Experimental Protocols

In Vivo Model of Neurotoxicity

A common experimental approach to evaluate the neuroprotective effects of this compound involves using animal models of neurotoxicity, such as paraoxon-induced intoxication in mice.[2]

-

Animal Model : Male Swiss CD-1 mice are often used.[2]

-

Induction of Neurotoxicity : A single subcutaneous injection of paraoxon (B1678428) (e.g., 4 mg/kg) is administered, followed by standard therapy (e.g., atropine (B194438) and pralidoxime) to ensure survival.[2]

-

This compound Administration : this compound is typically administered intraperitoneally at a dose such as 150 mg/kg at specific time points post-intoxication (e.g., 2 and 6 hours).[2]

-

Endpoint Analysis :

-

Western Blotting : Hippocampal and prefrontal cortex tissues are harvested to analyze the expression of key proteins involved in oxidative stress (e.g., glutathione peroxidase-1, catalase) and neuroinflammation (e.g., GFAP, Iba-1).[2]

-

Behavioral Tests : Cognitive function can be assessed using tests like the Novel Object Recognition Test (NORT).[2]

-

Section 2: this compound as a PROTAC (Proteolysis-Targeting Chimera)

The second compound designated this compound is a Proteolysis-Targeting Chimera (PROTAC). Specifically, it is an artemisinin (B1665778) derivative designed to induce the degradation of the PCLAF (PCNA-associated factor) protein.[9] PROTACs represent a novel therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate target proteins.[10]

Chemical Data

The following table summarizes the available chemical information for the PROTAC this compound.

| Identifier | Value | Reference |

| CAS Number | 2918262-09-4 | [9] |

| Description | Artemisinin derivative | [9] |

| Target Protein | PCLAF | [9] |

Mechanism of Action and Signaling Pathways

PROTACs are bifunctional molecules that bring a target protein and an E3 ubiquitin ligase into close proximity.[10][11] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the 26S proteasome.[12][13] The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple target protein molecules.[11]

The PROTAC this compound specifically targets the PCLAF protein.[9] Degradation of PCLAF by this compound has been shown to activate the p21/Rb axis, which plays a crucial role in cell cycle regulation and tumor suppression.[9] This suggests a potential anti-tumor activity for this compound.[9]

Experimental Protocols

The characterization of a PROTAC like this compound typically involves a series of in vitro experiments to confirm its mechanism of action and efficacy.

Assessment of Target Protein Degradation

-

Cell Culture and Treatment : Cancer cell lines, such as RS4;11, are cultured under standard conditions.[9] The cells are then treated with varying concentrations of the PROTAC this compound for a specified period (e.g., 4 to 24 hours). A vehicle control (e.g., DMSO) is also included.

-

Western Blotting :

-

After treatment, cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked and then incubated with primary antibodies specific for the target protein (PCLAF), downstream signaling molecules (p21, Rb), and a loading control (e.g., GAPDH or β-actin).

-

Following incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescent substrate.

-

The intensity of the bands is quantified to determine the extent of protein degradation relative to the vehicle control. The concentration of PROTAC that results in 50% degradation of the target protein is determined as the DC50 value.

-

Cell Viability Assays

-

Procedure : Cells are seeded in multi-well plates and treated with a range of PROTAC this compound concentrations.

-

Analysis : After a set incubation period (e.g., 72 hours), cell viability is assessed using a commercially available assay, such as one based on MTT reduction or ATP measurement (e.g., CellTiter-Glo®).

-

Outcome : The results are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[9]

This guide provides a foundational understanding of the two prominent compounds known as this compound. For researchers and professionals in drug development, distinguishing between these molecules is crucial for accurate experimental design and interpretation of results. Further investigation into the specific literature for each compound is recommended for more detailed protocols and a deeper understanding of their therapeutic potential.

References

- 1. Acetylcysteinamide - Wikipedia [en.wikipedia.org]

- 2. Neuroprotective Effects of N-Acetylcysteine-Amide (this compound) in a Survival Mouse Model of Paraoxon Intoxication: Targeting Oxidative Stress, Neuroinflammation and Memory Impairments [mdpi.com]

- 3. abmole.com [abmole.com]

- 4. N-acetylcysteine amide NACA [sigmaaldrich.com]

- 5. N-Acetylcysteine Amide against Aβ-Induced Alzheimer’s-like Pathology in Rats [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. ≥98% (HPLC), lyophilized powder, antioxidant | Sigma-Aldrich [sigmaaldrich.com]

- 8. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes: In Vitro Efficacy of AD4 in a Cellular Model of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alzheimer's Disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein. Aβ oligomers are considered a major pathogenic species, inducing synaptic dysfunction, neuroinflammation, and neuronal cell death. These application notes describe a comprehensive in vitro protocol to evaluate the neuroprotective effects of a novel therapeutic candidate, AD4, in a well-established cellular model of Aβ-induced neurotoxicity using the human neuroblastoma SH-SY5Y cell line. The described experiments will assess the efficacy of this compound in mitigating Aβ-induced cytotoxicity, apoptosis, and oxidative stress.

Key Signaling Pathway in Aβ-Induced Neurotoxicity

Amyloid-beta (Aβ) oligomers can trigger a cascade of detrimental events in neurons. They bind to cell surface receptors, leading to an increase in intracellular calcium (Ca2+) levels and the generation of reactive oxygen species (ROS). This oxidative stress damages cellular components and activates pro-apoptotic signaling pathways, such as the Bcl-2 family and caspases, ultimately culminating in neuronal cell death. The hypothetical therapeutic agent, this compound, is proposed to intervene in this pathway by inhibiting the initial Aβ-receptor interaction or by scavenging ROS, thereby preventing downstream apoptotic signaling.

Application Notes and Protocols for AD4 Isomers in Experimental Research

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for three distinct therapeutic agents identified as "AD4," each with unique mechanisms of action and experimental applications. The information is tailored for use in a research and drug development context.

I. AD04™ for Alzheimer's Disease

A. Background and Mechanism of Action

AD04™ is an investigational therapeutic for Alzheimer's disease (AD) that functions as an immunomodulator, shifting the brain's immune response towards a neuroprotective phenotype.[1][2] Its proposed mechanism does not directly target amyloid beta or tau, but rather modulates hippocampal lipid metabolism and reduces neuroinflammation. Preclinical studies in aged mice have shown that subcutaneous administration of AD04™ can alter the microglial phenotype to a phagocytic state, which is crucial for clearing cellular debris in the brain.[3] Furthermore, AD04™ treatment has been observed to upregulate key proteins involved in lipid metabolism, such as Acyl-CoA Synthetase Long-Chain Family Member 1 (ACSL1).[4][5] In a clinical setting, a 2mg dose of AD04™ has been used in a Phase 2b trial.

B. Quantitative Data Summary

| Parameter | Value | Species/System | Reference |

| Clinical Trial Dosage | 2 mg | Human | [1] |

| Preclinical Administration | Subcutaneous injections | Aged C57BL/6 mice | [3] |

C. Experimental Protocols

1. In Vitro Microglia Activation Assay

This protocol is designed to assess the effect of AD04™ on microglial phenotype polarization.

-

Cell Culture: Primary microglia or immortalized microglial cell lines (e.g., BV-2) are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The culture medium is then replaced with fresh medium containing various concentrations of AD04™ (e.g., 1, 10, 100 ng/mL). A vehicle control (e.g., PBS) should be included. For inflammatory challenge, cells can be co-treated with lipopolysaccharide (LPS) (100 ng/mL).

-

Incubation: Cells are incubated for 24-48 hours.

-

Analysis of Microglial Markers:

-

Immunocytochemistry: Cells are fixed, permeabilized, and stained for M1 (e.g., iNOS, CD86) and M2 (e.g., Arginase-1, CD206) markers.

-

Flow Cytometry: Cells are harvested and stained with fluorescently labeled antibodies against M1 and M2 surface markers for quantitative analysis.

-

RT-qPCR: RNA is extracted to quantify the gene expression of M1 and M2 markers.

-

2. In Vitro Lipid Metabolism Assay

This protocol evaluates the impact of AD04™ on lipid metabolism in a relevant cell model.

-

Cell Culture: A suitable cell line, such as a neuronal or microglial cell line, is cultured under standard conditions.

-

Treatment: Cells are treated with AD04™ at various concentrations for 24-72 hours.

-

Lipid Extraction and Analysis:

-

Lipids are extracted from the cells using a modified Folch method.

-

The lipid profile can be analyzed by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify changes in lipid species.

-

-

Western Blotting: Protein lysates are collected to analyze the expression levels of key lipid metabolism enzymes, such as ACSL1.[4][5]

D. Signaling Pathway and Experimental Workflow Diagrams

References

- 1. advantagetherapeutics.com [advantagetherapeutics.com]

- 2. advantagetherapeutics.com [advantagetherapeutics.com]

- 3. Alzheimer's Association International Conference [alz.confex.com]

- 4. ADvantage Therapeutics Reveals AD04TM's Immediate Effects in Alzheimer's Treatment [synapse.patsnap.com]

- 5. ADvantage Therapeutics Announces Breakthrough Findings in Alzheimer's Disease Treatment: AD04TM shows immediate symptomatic and disease-modifying properties | santé log [santelog.com]

Application Notes and Protocols for AD4 Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for two distinct compounds referred to as AD4: an artemisinin-derived Proteolysis Targeting Chimera (PROTAC), herein designated This compound-PROTAC , and N-acetylcysteine amide, referred to as This compound-NACA .

Part 1: this compound-PROTAC - A PCLAF Degrader for Oncology Research

This compound-PROTAC is a novel artemisinin (B1665778) derivative that functions as a PROTAC to induce the degradation of the PCNA-associated factor (PCLAF). By targeting PCLAF for proteasomal degradation, this compound-PROTAC activates the p21/Rb signaling axis, leading to anti-tumor activity. It has shown high potency in RS4;11 cells and in vivo efficacy in mouse xenograft models.[1][2]

Data Presentation

Table 1: Physicochemical and In Vitro Efficacy of this compound-PROTAC

| Property | Value | Reference |

| Molecular Formula | Not explicitly provided in search results | |

| Molecular Weight | Not explicitly provided in search results | |

| Solubility | 100 mg/mL in DMSO | [1][3] |

| IC₅₀ (RS4;11 cells) | 0.6 nM | [1][4] |

| Mechanism of Action | PCLAF Degrader | [1][2] |

Experimental Protocols

1. Preparation of this compound-PROTAC Stock Solution

-

Objective: To prepare a concentrated stock solution of this compound-PROTAC for in vitro and in vivo studies.

-

Materials:

-

This compound-PROTAC powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

-

Protocol:

-

Equilibrate the this compound-PROTAC vial to room temperature before opening.

-

Under sterile conditions, add the appropriate volume of anhydrous DMSO to the vial to achieve a concentration of 100 mg/mL. For example, to a 1 mg vial, add 10 µL of DMSO.

-

Vortex the solution until the powder is completely dissolved. Gentle warming (37°C) or sonication may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

2. In Vitro PCLAF Degradation Assay

-

Objective: To assess the ability of this compound-PROTAC to induce the degradation of PCLAF in a cell-based assay.

-

Materials:

-

RS4;11 cells (or other suitable cell line)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound-PROTAC stock solution

-

Proteasome inhibitor (e.g., MG132) as a negative control

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against PCLAF

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate for Western blotting

-

-

Protocol:

-

Seed RS4;11 cells in a 6-well plate at a density that will allow for logarithmic growth during the treatment period.

-

Allow cells to adhere and grow overnight.

-

Prepare serial dilutions of this compound-PROTAC in complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM). Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., 10 µM MG132 treated for 4 hours prior to this compound-PROTAC treatment).

-

Treat the cells with the different concentrations of this compound-PROTAC for a specified time course (e.g., 2, 4, 8, 12, 24 hours).

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a suitable protein assay (e.g., BCA assay).

-

Perform SDS-PAGE and Western blotting using standard procedures.

-

Probe the membrane with primary antibodies against PCLAF and the loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and visualize the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities to determine the extent of PCLAF degradation relative to the vehicle control.

-

3. In Vivo Antitumor Efficacy Study

-

Objective: To evaluate the anti-tumor activity of this compound-PROTAC in a mouse xenograft model.[2]

-

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

RS4;11 cells

-

Matrigel (optional)

-

This compound-PROTAC

-

Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)

-

Calipers for tumor measurement

-

-

Protocol:

-

Subcutaneously inject a suspension of RS4;11 cells (e.g., 5 x 10⁶ cells in PBS or a mixture with Matrigel) into the flank of each mouse.

-

Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.

-

Prepare the dosing solution of this compound-PROTAC in the appropriate vehicle.

-

Administer this compound-PROTAC to the treatment group via the desired route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily or every other day). Administer the vehicle to the control group.

-

Monitor the body weight of the mice and tumor size throughout the study. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for PCLAF levels).

-

Visualizations

Caption: Signaling pathway of this compound-PROTAC.

Caption: Experimental workflow for this compound-PROTAC.

Part 2: this compound-NACA - A Neuroprotective Antioxidant

This compound-NACA (N-acetylcysteine amide) is a more lipophilic and cell-permeable derivative of N-acetylcysteine (NAC).[5][6] It functions as a potent antioxidant and anti-inflammatory agent with enhanced ability to cross the blood-brain barrier.[7][8] Its neuroprotective effects are mediated through the inhibition of the MAPK apoptotic pathway and regulation of NF-κB nuclear translocation.[5]

Data Presentation

Table 2: Solubility of this compound-NACA

| Solvent | Solubility | Reference |

| Water | ≥20 mg/mL | |

| DMSO | >40 mg/mL |

Experimental Protocols

1. Synthesis of this compound-NACA

-